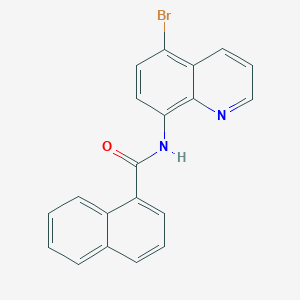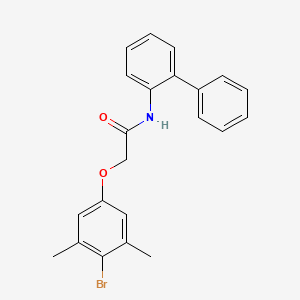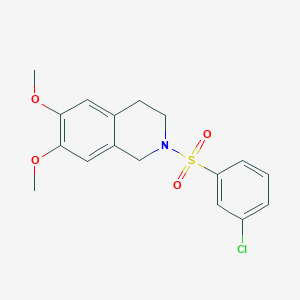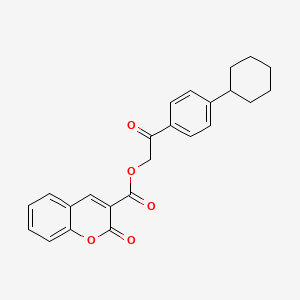
N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide typically involves the halogenation of quinoline at the C5 position using sodium halides under mild reaction conditions. An efficient method for the iron-catalyzed bromination of quinoline at C5 positions using sodium bromide at room temperature has been described . This process furnishes good yields and selectivities of the desired remote C–H activation products under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition-metal catalyzed C–H activation reactions. These methods are preferred due to their efficiency and selectivity in producing halogenated quinolines with a diversity of functional groups .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form derivatives with boronic acids.
Common Reagents and Conditions
Iron Catalysts: Used for the bromination of quinoline at C5 positions.
Sodium Halides: Serve as the halogen source in the bromination reaction.
Boronic Acids: Used in Suzuki coupling reactions to form derivatives.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications through functional group modifications .
Aplicaciones Científicas De Investigación
N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The brominated quinoline ring is known to participate in various biochemical interactions, which can lead to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-(5-chloroquinolin-8-yl)naphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(5-iodoquinolin-8-yl)naphthalene-1-carboxamide: Similar structure but with an iodine atom instead of bromine.
N-(5-fluoroquinolin-8-yl)naphthalene-1-carboxamide: Similar structure but with a fluorine atom instead of bromine.
Propiedades
IUPAC Name |
N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-17-10-11-18(19-16(17)9-4-12-22-19)23-20(24)15-8-3-6-13-5-1-2-7-14(13)15/h1-12H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIUQSPMPFYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3512199.png)
![2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B3512211.png)
![N-(4-fluorophenyl)-2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3512226.png)
![4-methoxy-N-({[2-(trichloromethyl)-1,3-dioxolan-2-yl]amino}carbonyl)benzamide](/img/structure/B3512234.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B3512239.png)

![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-bromophenyl)thio]phthalonitrile](/img/structure/B3512242.png)
![4-[4-(2-chloro-6-nitrophenoxy)benzoyl]morpholine](/img/structure/B3512246.png)
![5-(2-methoxyphenoxy)-2-[3-(2-quinoxalinyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3512247.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B3512253.png)


![2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid](/img/structure/B3512263.png)
